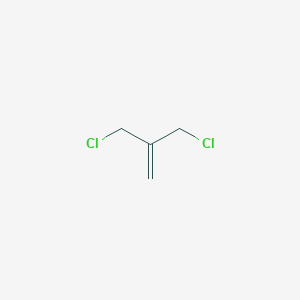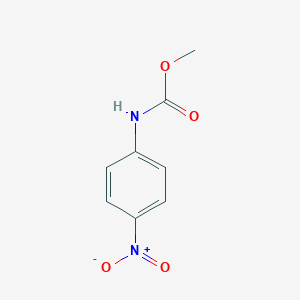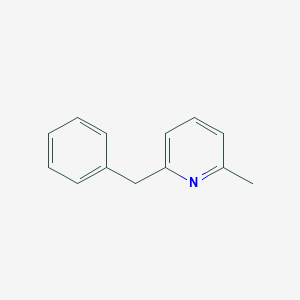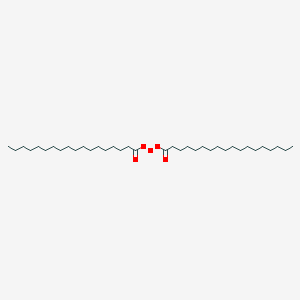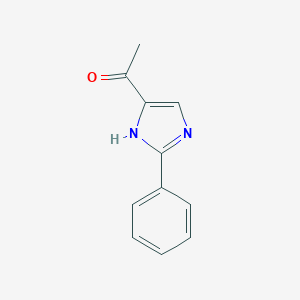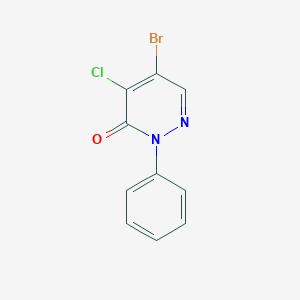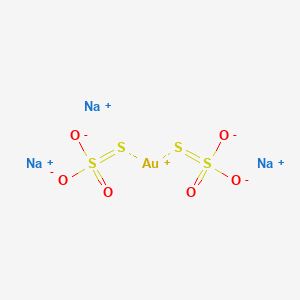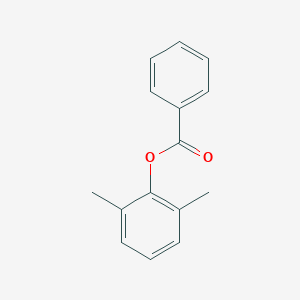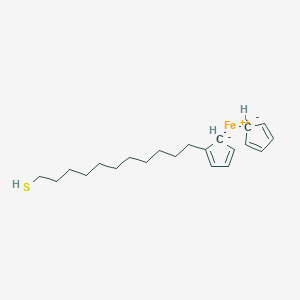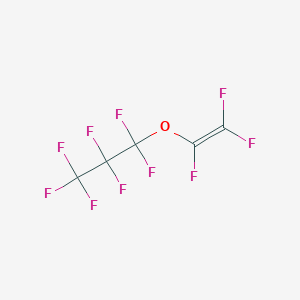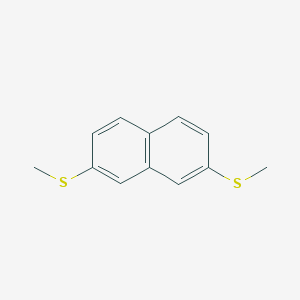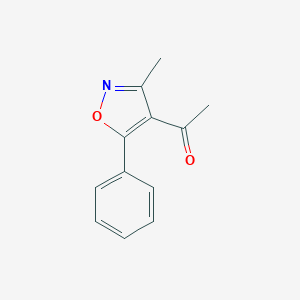![molecular formula C7H9ClO4 B158395 [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate CAS No. 10118-72-6](/img/structure/B158395.png)
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is an organic compound with the molecular formula C7H11ClO4 It is a derivative of propene, featuring a chloro group and two acetate groups
準備方法
Synthetic Routes and Reaction Conditions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate can be synthesized through the reaction of 1,3-dichloropropene with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of chlorine atoms with acetate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of acetic acid and other carboxylic acids.
Reduction: Formation of 1-Propene-1,3-diol, diacetate.
Substitution: Formation of various substituted propene derivatives.
科学的研究の応用
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and acetate groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release acetic acid, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
1-Propene-1,3-diol, diacetate: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Propene-1,1-diol, diacetate: Has a different structural arrangement, affecting its chemical properties and reactivity.
1-Propene, 2-chloro-: Lacks the diacetate groups, resulting in different chemical behavior and applications.
Uniqueness
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
10118-72-6 |
|---|---|
分子式 |
C7H9ClO4 |
分子量 |
192.6 g/mol |
IUPAC名 |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
InChIキー |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
異性体SMILES |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
正規SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


